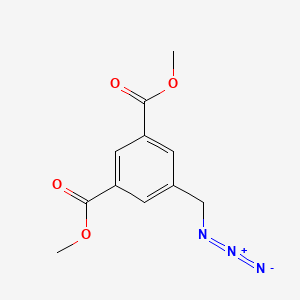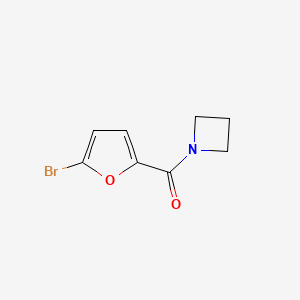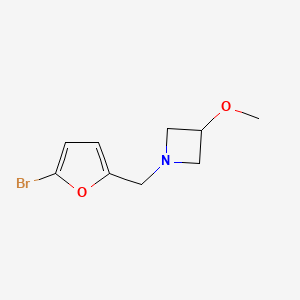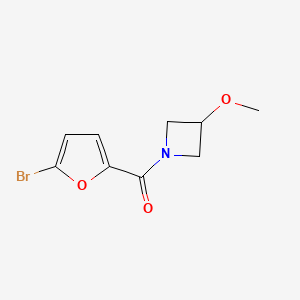![molecular formula C12H15ClN4 B8154841 2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8154841.png)
2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Übersicht
Beschreibung
2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is studied for its potential antimicrobial and antitubercular activities.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Biology: Used in the study of molecular interactions and pathways involving kinase enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized by cyclization reactions involving appropriate precursors such as 2,4-dichloropyrimidine and 1,3-dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry to enhance reaction efficiency and safety. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines.
Coupling Reactions: It can participate in Suzuki coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium phosphate (K3PO4).
Major Products
Substituted Amines: Formed through nucleophilic substitution.
N-oxides: Formed through oxidation reactions.
Biaryl Derivatives: Formed through coupling reactions.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with kinase enzymes. The compound acts as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction pathways . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the cyclohexylamine group.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a phenyl group instead of a cyclohexyl group.
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a phenoxyphenyl group, showing potent antitubercular activity.
Uniqueness
2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its cyclohexylamine substitution, which enhances its binding affinity and selectivity towards specific kinase enzymes. This structural feature contributes to its potential as a more effective kinase inhibitor compared to its analogs .
Eigenschaften
IUPAC Name |
2-chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4/c13-12-16-10-9(6-7-14-10)11(17-12)15-8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPHYYKEBPGPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2C=CN3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



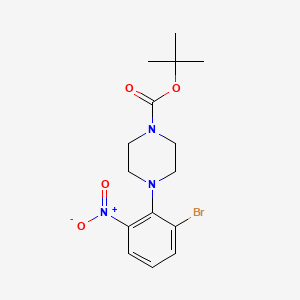


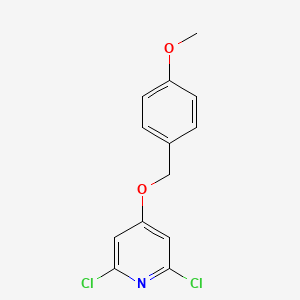
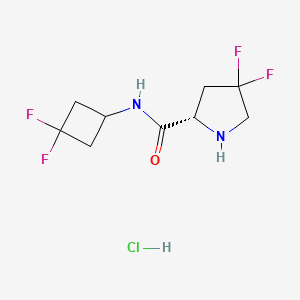

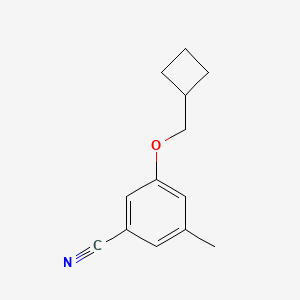

![4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8154832.png)
